

A Technical Guide to the Spectroscopic Profile of Solvent Orange 14

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Compound of Interest

Compound Name: Solvent orange 14

Cat. No.: B1401462

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Disclaimer: Direct experimental spectroscopic data for **Solvent Orange 14** (CAS: 6368-70-3) is not readily available in the public domain. This guide provides spectroscopic data for a closely related compound, Solvent Orange 2 (CAS: 2646-17-5), as a proxy. The structural similarities between these azo dyes suggest that their spectroscopic characteristics will be comparable. Predicted infrared absorption data for **Solvent Orange 14** is also provided based on its chemical structure.

Introduction

Solvent Orange 14 is a synthetic azo dye used in various industrial applications, including the coloring of plastics, waxes, and oils. A thorough understanding of its spectroscopic properties is essential for quality control, analytical identification, and research into its photophysical behavior. This document provides a summary of available and predicted spectroscopic data (UV-Vis, NMR, and IR) and the experimental protocols for their acquisition.

UV-Visible Spectroscopy

The electronic absorption spectrum of an azo dye is characterized by strong absorption bands in the visible region, which are responsible for its color. The position and intensity of these bands are influenced by the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Solvent Orange 2

Parameter	Value	Solvent
λ_{max} (Maximum Absorption Wavelength)	492 nm	Chloroform

Data for Solvent Orange 2, a structurally similar compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton NMR (^1H NMR) gives insight into the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 2: ^1H NMR Spectroscopic Data for Solvent Orange 2

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
Specific peak assignments are not available. The spectrum would show a series of signals in the aromatic region (approx. 6.5-8.5 ppm) and a signal for the methyl group.	-	-	Aromatic & Methyl Protons	CDCl_3

Data for Solvent Orange 2, a structurally similar compound.

Carbon-13 NMR (^{13}C NMR) provides information on the carbon framework of a molecule.

Table 3: ^{13}C NMR Spectroscopic Data for **Solvent Orange 14**

Chemical Shift (δ) ppm	Assignment	Solvent
Data Not Available	-	-

Experimental ^{13}C NMR data for **Solvent Orange 14** or a close analog were not found in the available search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for **Solvent Orange 14**

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3300-3500	Medium	N-H stretch (secondary amine)
3000-3100	Medium-Weak	Aromatic C-H stretch
1580-1620	Strong	C=C aromatic ring stretch
1450-1550	Strong	N=N stretch (azo group)
1200-1350	Strong	Aromatic C-N stretch
690-900	Strong	Aromatic C-H out-of-plane bend

Experimental Protocols

- **Sample Preparation:** A dilute solution of the dye is prepared in a UV-transparent solvent (e.g., chloroform, ethanol) to an approximate concentration of 10^{-5} M.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Blank Measurement:** A cuvette containing the pure solvent is placed in the reference beam path to record a baseline.

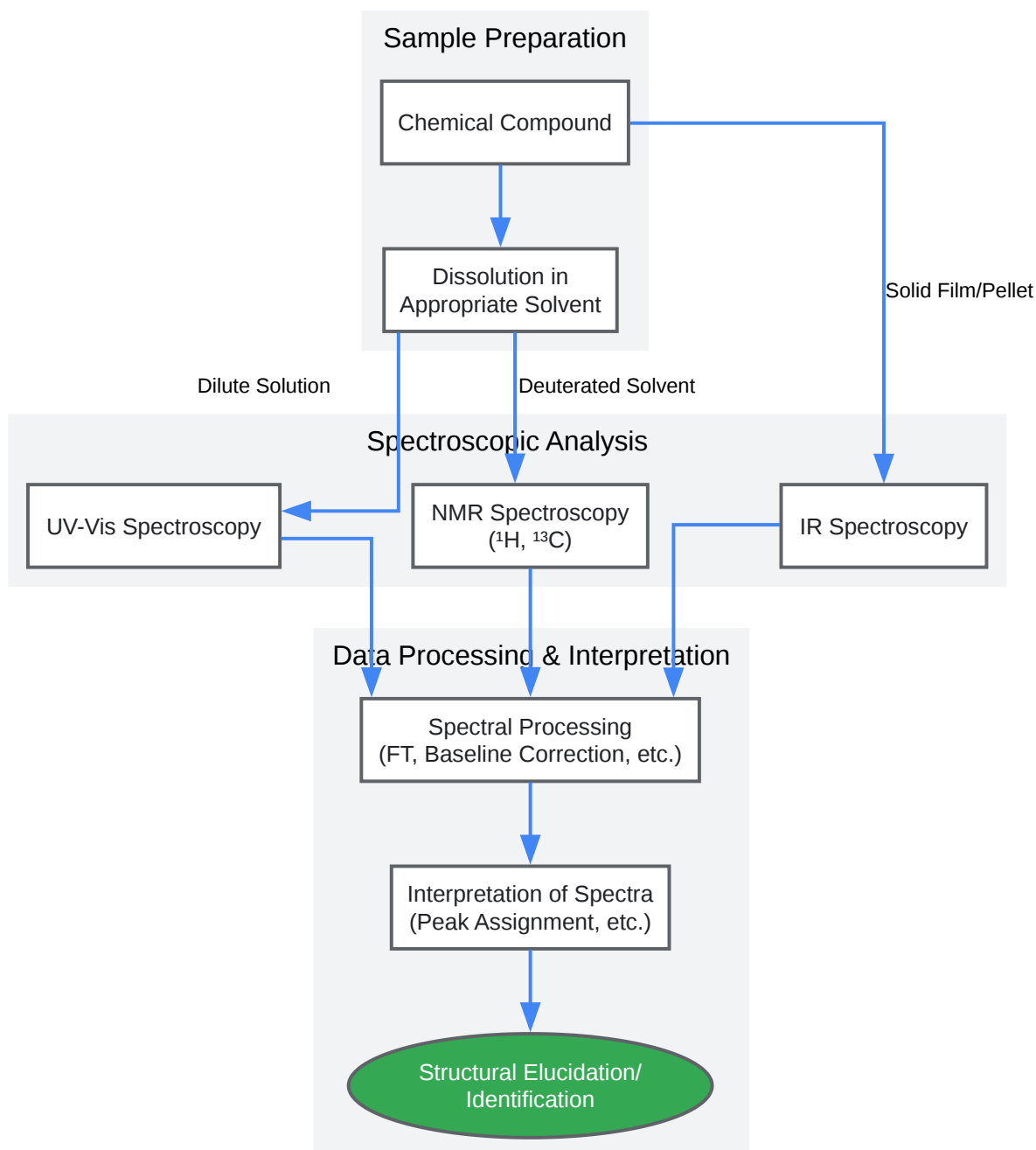
- **Sample Measurement:** A cuvette with the sample solution is placed in the sample beam path.
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.
- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The solution must be free of any particulate matter.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Tuning and Shimming:** The instrument is tuned to the appropriate frequencies for the nucleus being observed (^1H or ^{13}C) and the magnetic field is shimmed to achieve high homogeneity.
- **Data Acquisition (^1H NMR):** A standard one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
- **Data Acquisition (^{13}C NMR):** A proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
- **Sample Preparation (Thin Solid Film):** A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Background Measurement:** A background spectrum of the clean, empty sample compartment is recorded.

- **Sample Measurement:** The salt plate with the sample film is placed in the instrument's sample holder.
- **Data Acquisition:** The infrared spectrum is recorded, typically over the range of 4000-400 cm^{-1} . The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Solvent Orange 14]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1401462#spectroscopic-data-of-solvent-orange-14-uv-vis-nmr-ir>]

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